N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine
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Overview
Description
N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine is a complex organic compound that belongs to the class of peptides This compound is characterized by the presence of benzyloxycarbonyl groups, bromine atoms, and amino acid residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine typically involves multiple steps, including the protection of amino groups, bromination, and coupling reactions. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group of L-tyrosine, followed by bromination at the 3 and 5 positions using bromine or N-bromosuccinimide (NBS). The protected and brominated tyrosine is then coupled with D-threonine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxycarbonyl group can yield benzoic acid derivatives, while reduction of the bromine atoms can yield the corresponding hydrogenated compounds .
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: It serves as a model compound for studying protein-protein interactions and enzyme-substrate specificity.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted side reactions during peptide synthesis. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The amino acid residues can interact with active sites of enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-serine benzyl ester: Used as a building block in peptide synthesis and as a biochemical reagent.
N-Benzyloxycarbonyl-L-proline: A potent inhibitor of prolidase, used in the synthesis of N-(L-Prolyl)-β-alanine.
Uniqueness
N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine is unique due to the presence of both benzyloxycarbonyl and bromine groups, which confer distinct chemical reactivity and biological activity. Its combination of L-tyrosine and D-threonine residues also provides unique stereochemical properties, making it a valuable compound for various research applications .
Properties
CAS No. |
88133-02-2 |
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Molecular Formula |
C21H22Br2N2O7 |
Molecular Weight |
574.2 g/mol |
IUPAC Name |
(2R,3S)-2-[[(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C21H22Br2N2O7/c1-11(26)17(20(29)30)25-19(28)16(9-13-7-14(22)18(27)15(23)8-13)24-21(31)32-10-12-5-3-2-4-6-12/h2-8,11,16-17,26-27H,9-10H2,1H3,(H,24,31)(H,25,28)(H,29,30)/t11-,16-,17+/m0/s1 |
InChI Key |
MOADBUZEINVTMF-MZPVMMEZSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)[C@H](CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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